(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
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Overview
Description
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to yield intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to furnish the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Triethylsilane and Trifluoroacetic Acid: Employed in reduction reactions to obtain the boronic acid derivative.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds when used in Suzuki-Miyaura coupling reactions. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it a versatile reagent for constructing biaryl structures .
Biology and Medicine
For example, derivatives of pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptors, which play a role in cancer progression .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid largely depends on its application. In the context of medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For instance, pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fibroblast growth factor receptors by binding to the receptor’s active site, thereby preventing downstream signaling pathways involved in cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A core structure similar to (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, used in the synthesis of various bioactive compounds.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for constructing complex organic molecules, particularly in the synthesis of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C8H9BN2O2 |
---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4,12-13H,1H3,(H,10,11) |
InChI Key |
MFUWRBOJNFIDGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CNC2=NC=C1)C)(O)O |
Origin of Product |
United States |
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